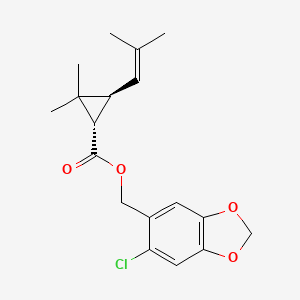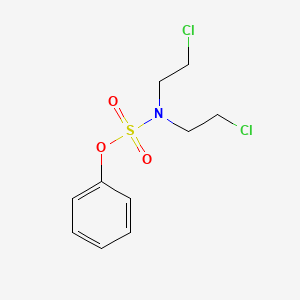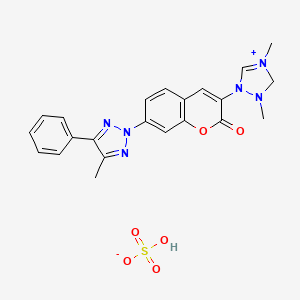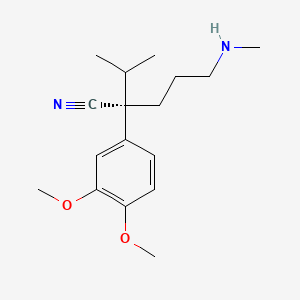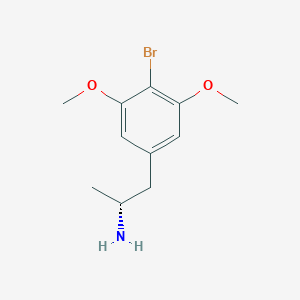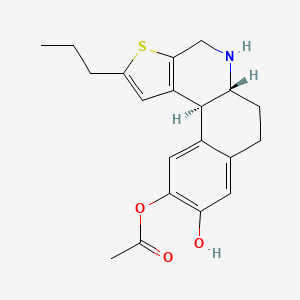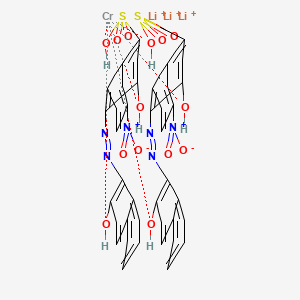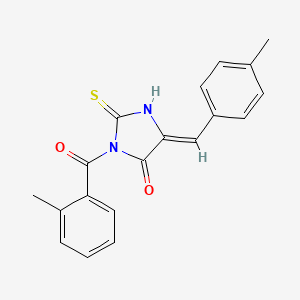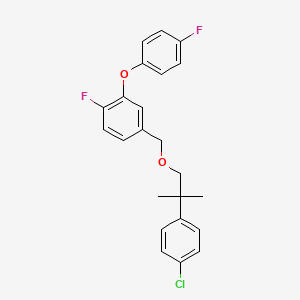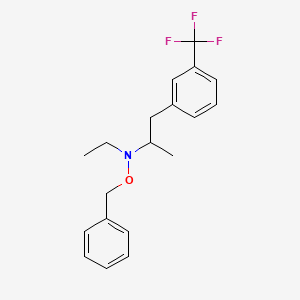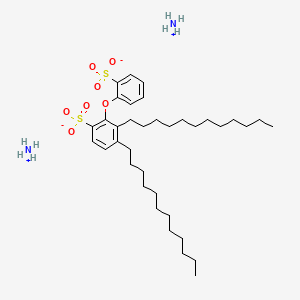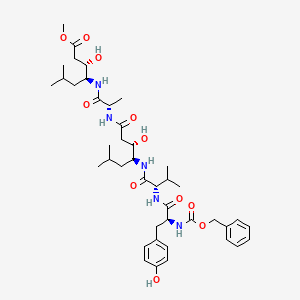
1,2,3-Tris((1-ethoxy)ethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tris((1-ethoxy)ethoxy)propane is an organic compound with the molecular formula C15H32O6. It belongs to the class of glycerolipids, which are lipids formed by joining fatty acids to glycerol by ester bonds .
Méthodes De Préparation
The synthesis of 1,2,3-Tris((1-ethoxy)ethoxy)propane typically involves the reaction of glycerol with acetaldehyde and ethanol under acidic conditions. The reaction proceeds through the formation of intermediate hemiacetals, which further react to form the final acetal product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1,2,3-Tris((1-ethoxy)ethoxy)propane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Applications De Recherche Scientifique
1,2,3-Tris((1-ethoxy)ethoxy)propane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential role in biological systems as a lipid component.
Medicine: Explored for its potential use in drug delivery systems due to its lipid-like properties.
Industry: Utilized as a flavouring agent in the food industry, as evaluated by JECFA
Mécanisme D'action
The mechanism of action of 1,2,3-Tris((1-ethoxy)ethoxy)propane involves its interaction with lipid membranes and enzymes. Its molecular structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,2,3-Tris((1-ethoxy)ethoxy)propane can be compared with other glycerolipids such as:
1,2,3-Tris((1-methoxy)ethoxy)propane: Similar structure but with methoxy groups instead of ethoxy groups.
1,2,3-Tris((1-propoxy)ethoxy)propane: Similar structure but with propoxy groups instead of ethoxy groups.
1,2,3-Tris((1-butoxy)ethoxy)propane: Similar structure but with butoxy groups instead of ethoxy groups. The uniqueness of this compound lies in its specific ethoxy groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
67715-82-6 |
|---|---|
Formule moléculaire |
C15H32O6 |
Poids moléculaire |
308.41 g/mol |
Nom IUPAC |
1,2,3-tris(1-ethoxyethoxy)propane |
InChI |
InChI=1S/C15H32O6/c1-7-16-12(4)19-10-15(21-14(6)18-9-3)11-20-13(5)17-8-2/h12-15H,7-11H2,1-6H3 |
Clé InChI |
NSVOKCWMHBVBIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCC(COC(C)OCC)OC(C)OCC |
Densité |
0.952-0.958 |
Description physique |
colourless liquid with a slight, sharp, fruity odour |
Solubilité |
insoluble in water; soluble in organic solvents, oils miscible (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



